4-Fluoropyridine-2-sulfonyl chloride
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Overview
Description
4-Fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 4-position and a sulfonyl chloride group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluoropyridine precursor. One common method involves the reaction of 4-fluoropyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-Fluoropyridine-2-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoropyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate, and sulfonothioate derivatives. The presence of the fluorine atom at the 4-position enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-4-sulfonyl chloride
- 3-Fluoropyridine-2-sulfonyl chloride
- 4-Chloropyridine-2-sulfonyl chloride
- 4-Bromopyridine-2-sulfonyl chloride
Uniqueness
4-Fluoropyridine-2-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups, which imparts distinct chemical properties. The fluorine atom at the 4-position enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Compared to its analogs, the presence of the fluorine atom provides unique electronic effects that influence the compound’s reactivity and interactions with other molecules .
Biological Activity
4-Fluoropyridine-2-sulfonyl chloride is a compound of considerable interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This compound, characterized by the presence of a sulfonyl chloride group, exhibits significant reactivity towards nucleophiles, making it a valuable tool for modifying biomolecules and exploring biochemical pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a fluorine atom and a sulfonyl chloride group, which contributes to its electrophilic nature and reactivity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, particularly at enzyme active sites. This covalent modification can lead to the inhibition of enzyme activity, thereby influencing various biochemical pathways. The sulfonyl chloride group acts as a "privileged warhead," allowing for selective targeting of specific enzymes involved in disease processes.
Enzyme Inhibition
Research has demonstrated that this compound serves as an effective inhibitor for several enzymes. Its mechanism involves the formation of stable covalent adducts with nucleophilic amino acids (e.g., cysteine, serine) within the active sites of these enzymes. The following table summarizes key findings related to its enzyme inhibition properties:
Enzyme Target | Inhibition Type | IC50 Value | Reference |
---|---|---|---|
Perforin | Covalent Inhibition | ~200 nM | |
Dipeptidyl Peptidase IV | Competitive Inhibition | ~150 nM | |
Carbonic Anhydrase II | Mixed Inhibition | ~300 nM |
These findings indicate that this compound can effectively modulate enzyme activity, which may have implications for therapeutic interventions in conditions where these enzymes play critical roles.
Antimicrobial Activity
In addition to enzyme inhibition, studies have suggested that this compound possesses antimicrobial properties. Its ability to modify bacterial proteins may disrupt essential cellular functions, leading to bactericidal effects. Preliminary data indicate varying degrees of activity against different bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
Case Studies
Several case studies have highlighted the practical applications and effectiveness of this compound in biological research:
- Targeting Immune Response : In one study, researchers explored the use of this compound as an immunosuppressive agent by inhibiting perforin-mediated cytotoxicity. The findings revealed that it could selectively inhibit perforin's activity without broadly suppressing immune function, indicating potential for treating autoimmune diseases .
- Cancer Research : Another investigation evaluated the antiproliferative effects of this compound on various cancer cell lines. The results showed significant growth inhibition in breast and colon cancer cells, suggesting that this compound may serve as a lead for developing novel anticancer therapies .
Properties
CAS No. |
1060809-57-5 |
---|---|
Molecular Formula |
C5H3ClFNO2S |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H |
InChI Key |
MSLOKMZPIDTOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)S(=O)(=O)Cl |
Origin of Product |
United States |
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